molecular formula C17H26N2 B12637670 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine CAS No. 919510-95-5

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine

Cat. No.: B12637670
CAS No.: 919510-95-5
M. Wt: 258.4 g/mol
InChI Key: AGAHAABCYCTBFN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and a 3-methylbut-2-en-1-yl (prenyl) substituent on the amine at the 4-position. Its structural uniqueness lies in the unsaturated prenyl group, which may influence bioavailability and target binding compared to other piperidin-4-amine derivatives.

Properties

CAS No.

919510-95-5

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3

InChI Key

AGAHAABCYCTBFN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with benzyl chloride in the presence of a base, followed by the addition of 3-methylbut-2-en-1-yl bromide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Piperidine Core Formation

The synthesis of piperidine derivatives typically begins with the preparation of the piperidine skeleton. For compounds like 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine, common methods include:

  • Reductive Amination : Formation of the piperidine ring via reductive amination of ketones or aldehydes with amines .

  • Ugi Four-Component Reaction : A versatile method for constructing bis-amide derivatives, as demonstrated in influenza virus inhibitors .

Substitution at the N-Benzyl Position

The benzyl group is introduced through:

  • Alkylation : Reaction of piperidine derivatives with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., Et₃N) .

  • Grignard Reagent Addition : Methyl Grignard reagents are used to introduce alkyl groups, followed by hydrogenation with Raney nickel for stereochemical control .

Alkylation at the N-Aryl Position

The 3-methylbut-2-en-1-yl group is likely introduced via:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with alkylboronic acids or Heck reactions for alkenyl groups .

  • Direct Alkylation : Reaction with alkyl halides or alkenes under catalytic conditions (e.g., Pd catalysts) .

Key Reaction Conditions

Reaction Type Reagents Conditions References
Reductive AminationNaBH₃CN, aldehyde/amineMeOH, rt to 50°C
Grignard AdditionMethyl Grignard, THF solvent-70°C to 0°C, 2–10 h
Alkylation (Benzyl)Benzyl chloride, Et₃NChloroform, 50°C, 18 h
Suzuki CouplingPd(PPh₃)₄, boronic acidMicrowave, 150°C, 30 min
Hydrogenation (Raney Ni)H₂, EtOH solvent10–80°C, 2–60 h

Functional Group Compatibility

  • Amine Reactivity : The piperidin-4-amine group enables nucleophilic substitution or reductive amination reactions .

  • Alkenyl Group : The 3-methylbut-2-en-1-yl moiety may participate in cycloaddition or diene reactions, depending on the reaction environment .

Stereochemical Considerations

For piperidine derivatives, stereochemical control is critical. For example, the (3R,4R) configuration in related compounds is achieved via hydrogenation with chiral catalysts or stereospecific alkylation .

Challenges and Optimization Strategies

  • Palladium Contamination : Silica-bound catalysts (e.g., DPP-Pd) are preferred over homogeneous catalysts to avoid metal contamination .

  • Stability of Intermediates : Chloroform and DMF are commonly used as solvents to stabilize intermediates during cross-coupling or alkylation steps .

  • Salt Formation : Final products are often isolated as tartrate or hydrochloride salts to enhance stability and solubility .

Comparison of Analogous Compounds

Compound Key Features Applications References
N-Benzyl 4,4-disubstituted piperidinesFusion peptide binders for influenzaAntiviral agents
Donepezil analoguesCholinesterase inhibitorsAlzheimer’s disease treatment
4-Aminopiperidine derivativesHCV replication inhibitorsAntiviral agents

Research Findings and Implications

  • SAR Trends : The N-benzyl group is critical for binding to viral fusion peptides, as demonstrated in influenza inhibitors .

  • ADME Optimization : Lipophilic groups like isopropylphenyl or fluorobenzyl enhance cell permeability and potency .

  • Mechanistic Insights : Computational studies highlight π-stacking interactions and salt bridges as key binding motifs .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine has been investigated for various applications:

Pharmacological Research

This compound has shown promise as an analgesic agent. In studies involving N-type calcium channel blockers, it demonstrated high affinity for these channels, indicating its potential use in pain management therapies. Specifically, it exhibited an IC50 value of 0.7 µM in functional assays, suggesting effective modulation of calcium influx in neuronal cells .

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, which is critical for developing treatments for neurodegenerative diseases .

Antidepressant Activity

In preclinical models, the compound has shown significant reductions in depressive-like behaviors when administered at specific dosages. This suggests its potential role in treating mood disorders .

Synthetic Methodologies

The synthesis of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl moiety.
  • Allylic Chain Addition : The 3-methylbut-2-enyl group is added via alkylation reactions.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry to enhance efficiency .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Analgesic Studies

A study published in Psychopharmacology demonstrated that 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine effectively reduced pain sensitivity in models of inflammatory pain, suggesting its potential as a new analgesic agent .

Neuroprotective Effects

In a study conducted by researchers at a pharmacological institute, treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures exposed to neurotoxic agents, indicating its protective effects against neurodegeneration .

Antidepressant Effects

Research findings published in Neuroscience Letters reported that this compound significantly alleviated depressive symptoms in rodent models when administered at therapeutic doses, supporting its potential use in treating depression .

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse pharmacological profiles depending on their N-substituents. Below is a systematic comparison of structurally related compounds, focusing on synthesis, yields, and reported biological activities.

Physicochemical Properties

  • Solubility : Aryl-substituted analogs (e.g., dichlorophenyl) are typically less water-soluble than alkyl/alkenyl derivatives due to hydrophobicity .
  • State : Compounds with bulky substituents (e.g., 2,4-dinitrophenyl) are solids, while smaller alkyl groups yield oils .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., 27, 13) may enhance binding to electron-deficient enzyme pockets .
  • Conformational Flexibility : Alkenyl (prenyl) and alkynyl groups improve adaptability in hydrophobic binding sites compared to rigid aryl groups .

Biological Activity

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with structurally related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C17H26N2C_{17}H_{26}N_2 and a molecular weight of approximately 258.402 g/mol. Its structure is characterized by a benzyl group attached to a piperidine ring, which is further substituted with a 3-methylbut-2-en-1-yl group at the nitrogen atom. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

Property Value
Molecular FormulaC17H26N2C_{17}H_{26}N_2
Molecular Weight258.402 g/mol
Chemical ClassPiperidine derivative

The biological activity of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways. This interaction can modulate the activity of receptors involved in pain, mood regulation, and cognitive functions.
  • Enzyme Interaction : It has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Recent studies have indicated that 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that the compound could be developed as a novel antimicrobial agent, particularly in light of the increasing prevalence of multidrug-resistant bacteria .

Anticancer Potential

The compound's structure also positions it as a candidate for anticancer therapies. Its ability to inhibit specific pathways involved in tumor growth has been explored in various studies:

  • In vitro Studies : The compound has shown promising results in inhibiting cancer cell proliferation in several cancer lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine, it is essential to compare it with structurally similar compounds:

Compound Name Key Features
1-BenzylpiperidineLacks the 3-methylbut-2-en-1-yl substituent
N-Benzylpiperidin-4-amineSimilar structure but without alkenyl group
3-Methylbut-2-en-1-ylpiperidineLacks benzyl group

The presence of both the benzyl and alkenyl groups in 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine enhances its pharmacological properties compared to these analogs, potentially leading to novel therapeutic applications not observed in other compounds .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection .
  • In Vivo Efficacy : Animal model studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates in cancer models, reinforcing its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine and its analogs?

The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent. For example, 1-benzyl-N-(3,4-difluorophenyl)piperidin-4-amine was prepared by reacting N-benzylpiperidone with 3,4-difluoroaniline in dichloromethane, followed by STAB addition under ambient conditions . Optimizing solvent choice (e.g., toluene for reflux reactions) and stoichiometry (1.2 eq STAB) improves yields. Post-synthesis purification involves aqueous washes, brine, and sodium sulfate drying .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, HRMS data in prior studies confirmed molecular formulas (e.g., C₁₉H₂₃F₂N₂ for a difluorophenyl analog), while NMR resolved substituent positions on the piperidine ring . X-ray crystallography, as applied to related piperidinyl urea derivatives, provides definitive stereochemical confirmation .

Q. What safety protocols are advised for handling this compound?

Use respiratory protection (P95 or OV/AG/P99 filters) and avoid drainage contamination due to undefined environmental toxicity. Although acute toxicity data are incomplete, assume potential carcinogenicity and mutagenicity based on structural analogs. Work under fume hoods with secondary containment .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity and target interactions?

Density functional theory (DFT) calculations predict electronic properties and reaction pathways. For example, DFT studies on (E)-N-(substituted arylidene)piperidin-4-amine derivatives validated resonance stabilization of imine intermediates and guided synthetic modifications . Molecular docking can model interactions with biological targets like NEDD8-activating enzyme (NAE), as seen in studies of related piperidinyl ureas .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays using orthogonal methods. For dual inhibitors (e.g., cholinesterase and monoamine oxidase), employ enzyme kinetics (Km/Vmax analysis) and cellular assays to distinguish target specificity. Structural analogs like MBA236 showed divergent activity profiles due to 2-methylbenzyl vs. benzyl substitutions, highlighting the need for SAR studies .

Q. How can researchers address gaps in physicochemical and toxicological data?

Conduct stability tests under varied pH and temperature conditions. For example, accelerated degradation studies (40°C/75% RH) can identify decomposition pathways. Collaborate with toxicology labs to assess Ames test (mutagenicity) and micronucleus assay (clastogenicity) results, as standard data for piperidine derivatives are often extrapolated .

Q. What experimental designs integrate theoretical frameworks for hypothesis-driven research?

Align studies with existing theories, such as the neddylation pathway in cancer (for NAE inhibitors) or cholinergic hypothesis in Alzheimer’s (for dual inhibitors). For example, mechanistic studies on 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine linked its efficacy to COP9 signalosome inhibition, guided by prior neddylation pathway models .

Q. How can reaction mechanisms be elucidated for atypical byproducts observed during synthesis?

Use kinetic isotope effects (KIEs) and trapping experiments. For instance, deuterated STAB or isotopically labeled amines can track hydrogen transfer steps in reductive amination. LC-MS/MS monitoring of intermediates (e.g., iminium ions) clarifies competing pathways .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .
  • Contradictory Results : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive reactions) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for carcinogen handling and disposal, as specified in safety data sheets (SDS) .

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